

2-Methoxy-4-(trifluoromethyl)benzyl bromide chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	2-Methoxy-4-(trifluoromethyl)benzyl bromide
Cat. No.:	B1587455

[Get Quote](#)

An In-depth Technical Guide to **2-Methoxy-4-(trifluoromethyl)benzyl bromide**

Introduction

2-Methoxy-4-(trifluoromethyl)benzyl bromide is a substituted aromatic compound of significant interest to the fields of medicinal chemistry, agrochemical synthesis, and materials science. As a versatile chemical intermediate, its utility stems from a unique combination of functional groups: a reactive benzyl bromide moiety, an electron-donating methoxy group, and a strongly electron-withdrawing trifluoromethyl group. This trifecta of features makes it a potent electrophilic building block for introducing the 2-methoxy-4-(trifluoromethyl)phenyl moiety into a wide range of molecular scaffolds. The trifluoromethyl group, in particular, is highly valued in drug development for its ability to enhance metabolic stability, lipophilicity, and binding affinity of active pharmaceutical ingredients (APIs).^[1] This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, applications, and safety protocols for researchers and drug development professionals.

Physicochemical and Spectroscopic Properties

The fundamental properties of **2-Methoxy-4-(trifluoromethyl)benzyl bromide** are summarized below. These characteristics are essential for its handling, reaction setup, and analytical characterization.

Property	Value	Source(s)
CAS Number	886500-59-0	[2][3][4]
Molecular Formula	C ₉ H ₈ BrF ₃ O	[3][4][5]
Molecular Weight	269.06 g/mol	[4][5]
IUPAC Name	1-(bromomethyl)-2-methoxy-4-(trifluoromethyl)benzene	[3][4]
Appearance	Solid	[4]
Melting Point	42-45 °C	[6]
Purity	Typically ≥97-98%	[4][5]

Stability and Storage: The compound is stable under normal, recommended storage conditions. [2][3] However, it is sensitive to heat, light, and moisture.[2][7] It is incompatible with strong oxidizing agents, strong acids, and strong bases.[2][3] For long-term integrity, it should be stored in a cool, dry, well-ventilated area in a tightly sealed, light-resistant container, often under an inert atmosphere like nitrogen.[2][3][8]

Spectroscopic Data: While specific spectral data is lot-dependent and should be confirmed by analysis, the expected ¹H NMR, ¹³C NMR, and IR spectra would show characteristic signals corresponding to the aromatic protons, the methoxy group, the benzylic methylene protons, and the C-F and C-O bonds.

Synthesis and Manufacturing

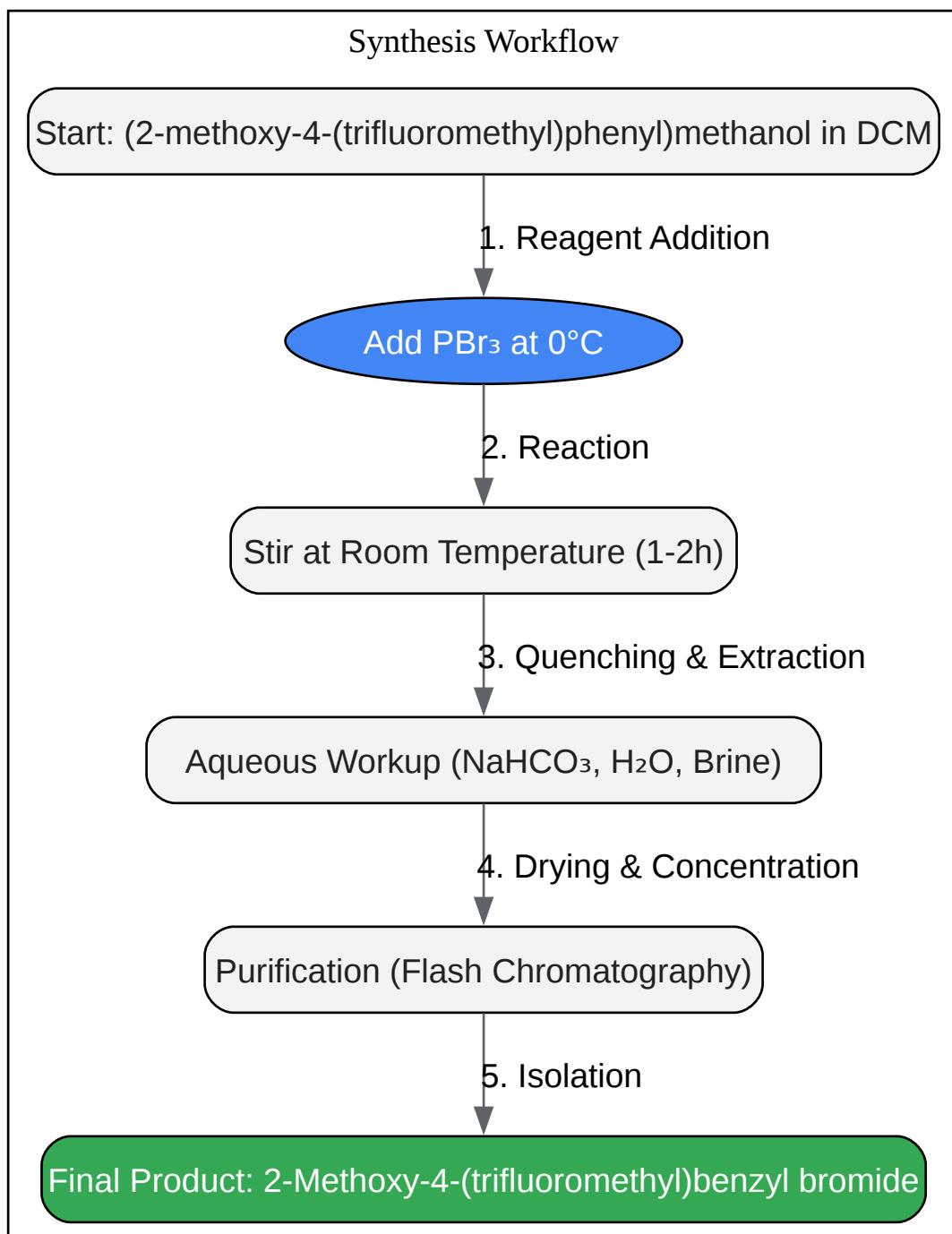
The most common and direct route for the preparation of **2-Methoxy-4-(trifluoromethyl)benzyl bromide** involves the bromination of its corresponding alcohol precursor, (2-methoxy-4-(trifluoromethyl)phenyl)methanol. This transformation is a standard procedure in organic synthesis.

Representative Synthetic Protocol

This protocol describes the conversion of the benzyl alcohol to the benzyl bromide using phosphorus tribromide (PBr₃), a common and effective brominating agent for alcohols.

Objective: To synthesize **2-Methoxy-4-(trifluoromethyl)benzyl bromide** from (2-methoxy-4-(trifluoromethyl)phenyl)methanol.

Materials:


- (2-methoxy-4-(trifluoromethyl)phenyl)methanol
- Phosphorus tribromide (PBr_3)
- Dichloromethane (DCM), anhydrous
- Hexane, technical grade
- Saturated sodium bicarbonate ($NaHCO_3$) solution
- Brine (saturated $NaCl$ solution)
- Anhydrous magnesium sulfate ($MgSO_4$)
- Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, rotary evaporator.

Procedure:

- Reaction Setup: Dissolve (2-methoxy-4-(trifluoromethyl)phenyl)methanol (1.0 equivalent) in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer. Place the flask in an ice bath and cool the solution to 0 °C. The use of an ice bath is critical to control the exothermic nature of the reaction between the alcohol and PBr_3 .
- Addition of Reagent: Slowly add phosphorus tribromide (approx. 1.2 equivalents) dropwise to the cooled solution via a dropping funnel over 10-15 minutes. Maintaining a low temperature prevents potential side reactions and decomposition.
- Reaction Progression: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 10 minutes, then remove the ice bath and let the mixture warm to room temperature. Continue stirring for 1-2 hours.^[9] Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

- **Workup and Quenching:** Once the reaction is complete, carefully pour the mixture into a beaker containing ice-cold saturated sodium bicarbonate solution to quench the excess PBr_3 . Stir until gas evolution ceases.
- **Extraction:** Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and then brine. The washing steps remove water-soluble impurities and residual salts.
- **Drying and Concentration:** Dry the isolated organic layer over anhydrous magnesium sulfate (MgSO_4), filter, and concentrate the solvent using a rotary evaporator. This will yield the crude product as an oil or solid.
- **Purification:** Purify the crude residue via flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane (e.g., 10% DCM in hexane), to yield the pure **2-Methoxy-4-(trifluoromethyl)benzyl bromide**.^[9]

Synthetic Workflow Diagram

[Click to download full resolution via product page](#)

Caption: A typical workflow for the synthesis of the title compound.

Chemical Reactivity and Mechanistic Insights

The primary utility of **2-Methoxy-4-(trifluoromethyl)benzyl bromide** lies in its high reactivity as an electrophile in nucleophilic substitution reactions. The benzylic carbon is highly susceptible to attack by a wide range of nucleophiles.

Key Factors Influencing Reactivity:

- Leaving Group: The bromide ion (Br^-) is an excellent leaving group, facilitating its displacement.
- Benzylic Position: The carbon atom is benzylic, meaning any developing positive charge in a transition state (as in an $\text{S}_{\text{N}1}$ -like mechanism) or the carbocation itself would be resonance-stabilized by the adjacent aromatic ring. This makes benzylic halides significantly more reactive than simple alkyl halides.^[10]
- Electronic Effects: The substituents on the aromatic ring modulate this inherent reactivity.
 - Methoxy Group ($-\text{OCH}_3$): Located at the ortho position, this group is strongly electron-donating through resonance ($+R$ effect). It donates electron density into the ring, which can help stabilize the transition state of the substitution reaction.
 - Trifluoromethyl Group ($-\text{CF}_3$): Located at the para position, this group is one of the most powerful electron-withdrawing groups due to the high electronegativity of fluorine atoms ($-I$ effect).^[1] This effect increases the electrophilicity of the benzylic carbon, making it more susceptible to nucleophilic attack.

The interplay between the electron-donating methoxy group and the electron-withdrawing trifluoromethyl group creates a unique electronic environment that governs the compound's reactivity profile.

Typical Reaction: Nucleophilic Substitution ($\text{S}_{\text{N}2}$)

Given that it is a primary benzylic halide, it is expected to react readily via an $\text{S}_{\text{N}2}$ mechanism, especially with good nucleophiles in polar aprotic solvents. This involves a backside attack by the nucleophile on the benzylic carbon, leading to the displacement of the bromide ion and an inversion of stereochemistry if the carbon were chiral.

Caption: Generalized $\text{S}_{\text{N}2}$ mechanism with a nucleophile (Nu^-).

Applications in Research and Development

This compound is not an end-product but a crucial intermediate for building more complex molecules.

- Medicinal Chemistry: It is a key building block for synthesizing drug candidates. The trifluoromethyl group is a "bioisostere" for other groups and is known to block metabolic oxidation at that position, often increasing the drug's half-life.[\[1\]](#) The entire 2-methoxy-4-(trifluoromethyl)benzyl moiety can be incorporated to explore structure-activity relationships (SAR) in drug discovery programs.
- Agrochemicals: Similar to pharmaceuticals, the introduction of fluorinated groups can enhance the potency and selectivity of pesticides and herbicides.[\[1\]](#)[\[11\]](#) This reagent serves as a valuable tool for creating novel crop protection agents.
- Materials Science: The unique electronic properties conferred by the CF_3 and OCH_3 groups make it a useful precursor for synthesizing specialized polymers, liquid crystals, and other organic materials where properties like dielectric constant and thermal stability are important.
[\[11\]](#)

Safety, Handling, and Disposal

2-Methoxy-4-(trifluoromethyl)benzyl bromide is a hazardous chemical and must be handled with appropriate precautions.

Hazard Identification:

- Classification: Skin Corrosion/Irritation, Category 1B. Causes severe skin burns and eye damage.[\[2\]](#)[\[3\]](#)[\[7\]](#)
- Signal Word: Danger[\[2\]](#)[\[3\]](#)
- Other Hazards: It is a lachrymator, meaning it causes tears and irritation to the eyes and respiratory tract.[\[2\]](#)[\[3\]](#) In case of fire, it can emit toxic fumes of carbon monoxide, carbon dioxide, hydrogen bromide (HBr), and hydrogen fluoride (HF).[\[2\]](#)

Safe Handling Protocol

- Engineering Controls: Always handle this substance inside a certified chemical fume hood to avoid inhalation of dust or vapors.[2][3] An emergency eyewash station and safety shower must be readily accessible.[3]
- Personal Protective Equipment (PPE):
 - Hand Protection: Wear chemical-resistant gloves (e.g., nitrile).[3]
 - Eye Protection: Use chemical safety goggles and a face shield.[3]
 - Skin and Body Protection: Wear a lab coat and ensure no skin is exposed.[3]
- Handling Practices: Avoid direct contact with the substance.[2] Avoid formation of dust. Do not breathe dust or vapors.[3] Wash hands thoroughly after handling.[7]

First Aid Measures

- Inhalation: Immediately move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[3][12]
- Skin Contact: Immediately remove all contaminated clothing. Drench the affected skin with running water for at least 15 minutes.[2] Seek immediate medical attention as corrosive burns and progressive ulceration can occur.[2]
- Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention as corneal burns and permanent damage can occur.[2][12]
- Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8][12]

Disposal: Dispose of contents and container in accordance with local, regional, and national hazardous waste regulations. This material should be transferred to a closable, labeled salvage container for disposal by an appropriate method, such as a licensed incinerator.[3][7]

Conclusion

2-Methoxy-4-(trifluoromethyl)benzyl bromide is a highly reactive and valuable building block in modern organic synthesis. Its well-defined reactivity, primarily as an electrophile in nucleophilic substitution reactions, allows for the strategic incorporation of the electronically unique 2-methoxy-4-(trifluoromethyl)benzyl group. While its utility in creating novel pharmaceuticals, agrochemicals, and materials is significant, its hazardous and corrosive nature demands strict adherence to safety and handling protocols. A thorough understanding of its properties and reactivity is paramount for its effective and safe use in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbino.com [nbino.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. synquestlabs.com [synquestlabs.com]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. calpaclab.com [calpaclab.com]
- 6. 2-Methoxy-4-(trifluoromethyl)benzyl bromide [myskinrecipes.com]
- 7. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. 4-METHOXY-2-(TRIFLUOROMETHYL)BENZYL BROMIDE synthesis - chemicalbook [chemicalbook.com]
- 10. asccollegekolhar.in [asccollegekolhar.in]
- 11. chemimpex.com [chemimpex.com]
- 12. chemicalbook.com [chemicalbook.com]
- To cite this document: BenchChem. [2-Methoxy-4-(trifluoromethyl)benzyl bromide chemical properties]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1587455#2-methoxy-4-trifluoromethyl-benzyl-bromide-chemical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com